3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Overview
Description
3-METHYL-2-PROPYL-1-[(3-PYRIDYLMETHYL)AMINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a useful research compound. Its molecular formula is C22H21N5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-2-propyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is 355.17969569 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Studies
Synthesis Techniques and Derivative Formation : The synthesis of derivatives, such as 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles, has been achieved through fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to various N-methyl or N-ethyl derivatives. This synthesis pathway is crucial for creating compounds with potential antimicrobial activities against strains like S. aureus, although they showed no activity against P-388 lymphocytic leukemia in mice (Rida et al., 1988).
Fluorescent Properties and Applications : Research on the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives reveals their potential as fluorescent whitening agents for polyester fibers. This study emphasizes the importance of the core structure in developing materials with specific optical properties (Rangnekar & Rajadhyaksha, 1986).
Chemical Reactivity and Modification
Reactivity and Conversion to Novel Derivatives : The chemical reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones has been explored to synthesize novel pyrido[1,2-a]benzimidazoles, demonstrating the compound's versatility in forming diverse heterocyclic systems with potential for various applications (Ibrahim, 2013).
Advancements in Synthesis Methods : A study highlights the significance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination, offering a more efficient pathway for constructing this complex heteroaromatic system, which is of interest in both medicinal chemistry and materials science (Masters et al., 2011).
Applications Beyond Drug Use
Antimicrobial Activity Investigations : Certain derivatives of pyrido[1,2-a]benzimidazole have been synthesized with anticipated antimicrobial activity. This research area explores the structural activity relationship to identify compounds with effective antimicrobial properties, indicating the compound's potential in addressing bacterial resistance issues (Badawey & Gohar, 1992).
Corrosion Inhibition Properties : The exploration of heterocyclic derivatives as corrosion inhibitors on C-steel surfaces in HCl solution. This application is crucial for industrial processes, where the prevention of metal corrosion can significantly impact the longevity and safety of machinery and infrastructure (Hameed et al., 2020).
Properties
IUPAC Name |
3-methyl-2-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-7-17-15(2)18(12-23)22-26-19-9-4-5-10-20(19)27(22)21(17)25-14-16-8-6-11-24-13-16/h4-6,8-11,13,25H,3,7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHOJHJCCJEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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